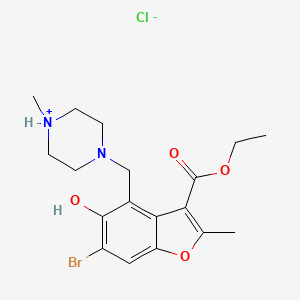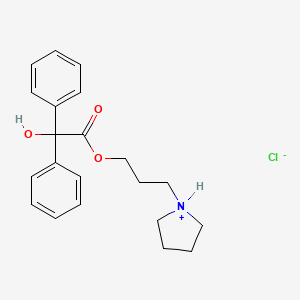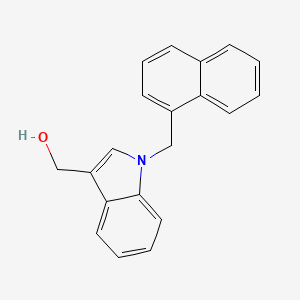
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol: is an organic compound that features a naphthalene ring and an indole moiety connected via a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a catalyst such as FeCl3 in an ethanol solvent, which facilitates the formation of the desired product through a [2 + 2] cycloaddition/1,6-conjugate addition cascade .
Industrial Production Methods
the principles of green chemistry and atom economy are often applied to develop efficient and sustainable synthetic routes for such compounds .
Análisis De Reacciones Químicas
Types of Reactions
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the naphthalene or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(1H-Indol-3-yl)-1-naphthalen-1-yl-propenone
- 3-Naphthalen-1-yl-1-(4-piperidin-1-yl-phenyl)-propenone
- 3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone
Uniqueness
(1-Naphthalen-1-ylmethyl-1H-indol-3-yl)-methanol is unique due to its specific structural features, which combine the properties of both naphthalene and indole rings.
Propiedades
Fórmula molecular |
C20H17NO |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
[1-(naphthalen-1-ylmethyl)indol-3-yl]methanol |
InChI |
InChI=1S/C20H17NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13,22H,12,14H2 |
Clave InChI |
IUHCFJUQAXVSLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
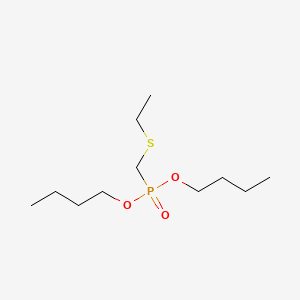
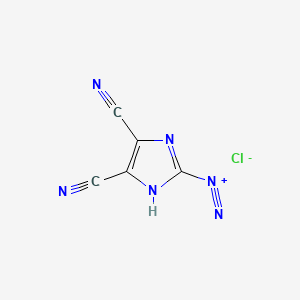
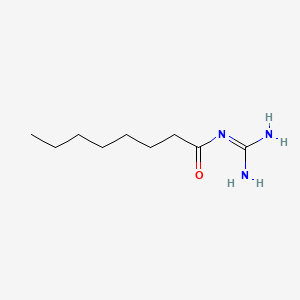
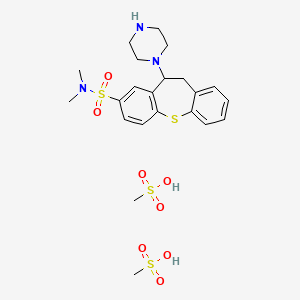
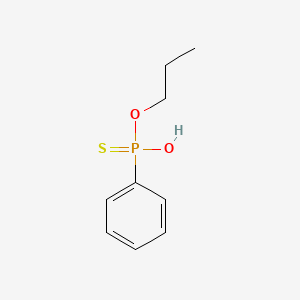

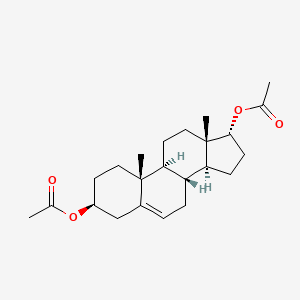
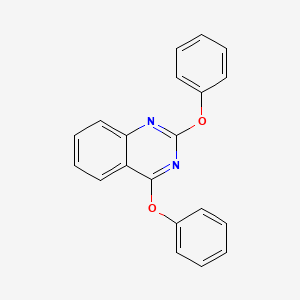
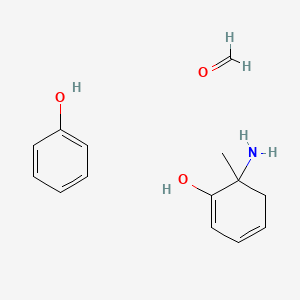
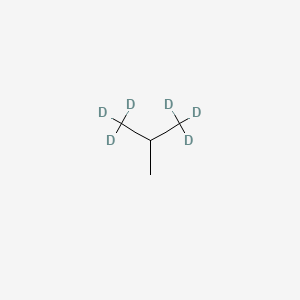
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
